molecular formula C8H6ClF2NO B1585338 2-chloro-N-(3,4-difluorophenyl)acetamide CAS No. 76778-13-7

2-chloro-N-(3,4-difluorophenyl)acetamide

Cat. No. B1585338
Key on ui cas rn: 76778-13-7
M. Wt: 205.59 g/mol
InChI Key: BGKVOCLZYDSHLA-UHFFFAOYSA-N
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Patent
US08877946B2

Procedure details

A mixture of N-(3,4-difluorophenyl)chloroacetamide (14 mmol) and aluminum chloride (54 mmol) was stirred and heated to 200-210 deg C. in a silicon oil bath for 4.5 h. On cooling, 40 mL of ice cold hydrochloric acid was added to the reaction mixture. The solid residue was removed by vacuum filtration and purified by column chromatography with hexane-ethyl acetate (1:1) as eluting solvent. The yield for this step was 40.7%. 1HNMR (300 MHz, in DMSO-d6) δ 10.46 (s, 1H, NH), 7.33 (t, J=8.7 Hz, 1H, Ar—H), 6.82 (q, J=6.9 Hz, 1H, Ar—H), 3.47 (s, 2H, ArCH2CO).
Quantity
14 mmol
Type
reactant
Reaction Step One
Quantity
54 mmol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([NH:9][C:10](=[O:13])[CH2:11]Cl)[CH:5]=[CH:6][C:7]=1[F:8].[Cl-].[Al+3].[Cl-].[Cl-]>>[F:8][C:7]1[CH:6]=[C:5]2[C:4](=[CH:3][C:2]=1[F:1])[NH:9][C:10](=[O:13])[CH2:11]2 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
14 mmol
Type
reactant
Smiles
FC=1C=C(C=CC1F)NC(CCl)=O
Name
Quantity
54 mmol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
ice
Quantity
40 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 200-210 deg C
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
CUSTOM
Type
CUSTOM
Details
The solid residue was removed by vacuum filtration
CUSTOM
Type
CUSTOM
Details
purified by column chromatography with hexane-ethyl acetate (1:1)
WASH
Type
WASH
Details
as eluting solvent
CUSTOM
Type
CUSTOM
Details
The yield for this step

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
Smiles
FC=1C=C2CC(NC2=CC1F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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